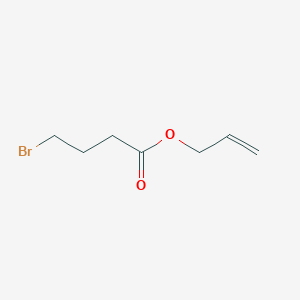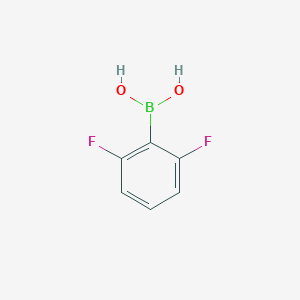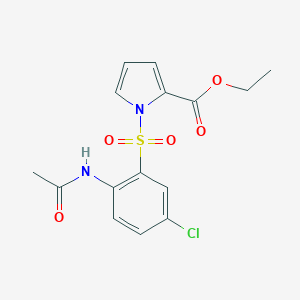
Allyl 4-bromobutyrate
Übersicht
Beschreibung
Allyl 4-bromobutyrate is an organic compound with the molecular formula C7H11BrO2. It is classified as an allyl ester and is characterized by a colorless liquid form with a strong, pungent odor . This compound is primarily used as an intermediate in the synthesis of various organic compounds within the chemical industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl 4-bromobutyrate can be synthesized through the allylic bromination of alkenes using N-bromosuccinimide (NBS) as a reagent. This reaction typically occurs in the presence of a solvent like tetrachloride (CCl4) and involves a radical chain mechanism . Another method involves the use of sodium bromide and sulfuric acid, which has been employed for the preparation of similar alkyl bromides .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes, utilizing efficient and cost-effective methods to ensure high yields and purity. The specific conditions and reagents may vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions: Allyl 4-bromobutyrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Formation of allyl butyrate or other substituted esters.
Oxidation: Production of 4-bromobutyric acid or related carboxylic acids.
Reduction: Generation of 4-bromobutanol or similar alcohols.
Wissenschaftliche Forschungsanwendungen
Allyl 4-bromobutyrate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of allyl 4-bromobutyrate involves its reactivity as an allyl ester. The compound can undergo radical chain reactions, particularly in the presence of N-bromosuccinimide (NBS), leading to the formation of bromine radicals. These radicals can further react with various substrates, facilitating the synthesis of desired products .
Vergleich Mit ähnlichen Verbindungen
Allyl bromide: Another allyl ester with similar reactivity but different applications.
4-bromobutyric acid: A related compound with a carboxylic acid functional group instead of an ester.
Allyl butyrate: Similar structure but lacks the bromine atom.
Uniqueness: Allyl 4-bromobutyrate is unique due to its combination of an allyl group and a bromobutyrate moiety, which imparts specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of complex organic compounds .
Eigenschaften
IUPAC Name |
prop-2-enyl 4-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-6-10-7(9)4-3-5-8/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXWKENTBDJHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426626 | |
| Record name | ALLYL 4-BROMOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178215-45-7 | |
| Record name | ALLYL 4-BROMOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Furo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B68843.png)

![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)


![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)




![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)



